1-(3-Fluoro-4-propoxyphenyl)ethanone

Description

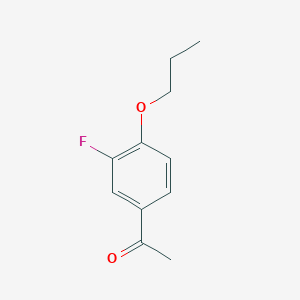

1-(3-Fluoro-4-propoxyphenyl)ethanone is an acetophenone derivative with a fluorine atom at the 3-position and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the phenyl ring.

Properties

IUPAC Name |

1-(3-fluoro-4-propoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLAAPANARPXSCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-propoxyphenyl)ethanone typically involves the reaction of 3-fluoro-4-propoxybenzaldehyde with a suitable reagent to introduce the ethanone group . One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Friedel-Crafts acylation reactions, optimized for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-propoxyphenyl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Various substituted aromatic compounds

Scientific Research Applications

1-(3-Fluoro-4-propoxyphenyl)ethanone is used in a variety of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-propoxyphenyl)ethanone depends on its specific applicationThe fluorine atom can enhance the compound’s binding affinity and stability, while the ethanone group can participate in various chemical reactions .

Comparison with Similar Compounds

Research Findings and Implications

- Lipophilicity vs. Bioavailability: The propoxy group in 1-(3-Fluoro-4-propoxyphenyl)ethanone likely enhances lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

- Metabolic Stability : Longer alkoxy chains may increase susceptibility to hepatic oxidation compared to methoxy analogs, affecting drug half-life .

- Structural Optimization : Substituting propoxy with polar groups (e.g., hydroxy) could enhance target engagement in enzyme inhibition .

Biological Activity

1-(3-Fluoro-4-propoxyphenyl)ethanone is an organic compound classified as an aryl ketone. Its structure includes a fluorinated aromatic ring with a propoxy group, which contributes to its unique chemical properties and potential biological activities. Despite its structural significance, the compound has limited literature available regarding its biological activity. This article aims to compile existing research findings, potential applications, and relevant case studies concerning the biological activity of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H13FO2

- CAS Number : 203067-00-9

- IUPAC Name : this compound

The presence of the fluorine atom in the aromatic ring may influence the compound's reactivity and interaction with biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process, which includes:

- Formation of the Propoxy Group : The propoxy group is introduced via alkylation reactions.

- Fluorination : The introduction of the fluorine atom is achieved through electrophilic aromatic substitution.

- Final Ketone Formation : The ethanone functional group is established through oxidation processes.

Characterization methods include Fourier Transform Infrared Spectroscopy (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), which confirm the successful synthesis and purity of the compound.

Antimicrobial Properties

While specific studies on this compound are scarce, compounds with similar aryl ketone structures have demonstrated various biological activities, including antimicrobial effects. For instance, aryl ketones have been noted for their ability to inhibit bacterial growth and exhibit antifungal properties .

| Compound Type | Biological Activity |

|---|---|

| Aryl Ketones | Antimicrobial, Antifungal |

| Fluorinated Compounds | Enhanced biological activity |

The exact mechanisms by which this compound exerts its biological effects remain largely unexplored. However, it is hypothesized that the electron-withdrawing nature of the fluorine atom may enhance the electrophilic nature of the carbonyl group, potentially allowing for increased reactivity with biological targets such as enzymes or receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.